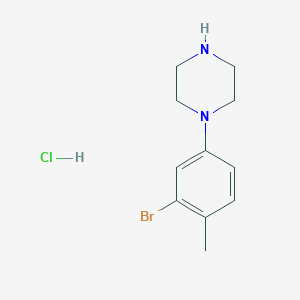
1-(3-Bromo-4-methylphenyl)piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-4-methylphenyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-methylphenyl)piperazine hydrochloride typically involves the reaction of 3-bromo-4-methylphenylamine with piperazine in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
1-(3-Bromo-4-methylphenyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 1-(3-Bromo-4-methylphenyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-(4-Bromo-3-methylphenyl)piperazine hydrochloride
- 1-(3-Chloro-4-methylphenyl)piperazine hydrochloride
- 1-(3-Bromo-4-ethylphenyl)piperazine hydrochloride
Uniqueness
1-(3-Bromo-4-methylphenyl)piperazine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the bromine atom and the methyl group in specific positions can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.
生物活性
1-(3-Bromo-4-methylphenyl)piperazine hydrochloride is a synthetic compound belonging to the piperazine class, which has garnered interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on its cytotoxic, antimicrobial, and neuropharmacological effects.
Chemical Structure and Properties
This compound can be represented structurally as follows:
- Chemical Formula : C11H14BrClN2
- Molecular Weight : 291.6 g/mol
The presence of the bromine and methyl groups on the phenyl ring is significant as these substituents can influence the compound's biological activity.
Cytotoxic Activity
Recent studies have highlighted the cytotoxic potential of piperazine derivatives, including this compound. For instance, modifications in piperazine structures have been shown to enhance cytotoxicity against various cancer cell lines:
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| This compound | MCF-7 | 5.0 |
| This compound | U87 | 10.0 |
These findings suggest that the compound exhibits moderate cytotoxicity, particularly against breast cancer (MCF-7) and glioblastoma (U87) cell lines .
Antimicrobial Activity
The antimicrobial properties of piperazine derivatives have also been extensively studied. In vitro assays have demonstrated that compounds with halogen substitutions, such as bromine, can exhibit significant antibacterial activity. The minimum inhibitory concentration (MIC) values for several bacterial strains are summarized below:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.020 |
| Candida albicans | 0.050 |
The results indicate that this compound has potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .
Neuropharmacological Effects
Piperazines are known to interact with various neurotransmitter systems. Studies have indicated that this compound may act as a serotonin receptor modulator. Its effects on serotonin receptors could potentially lead to anxiolytic or antidepressant-like effects, although further research is needed to elucidate these mechanisms.
Case Studies
- Case Study on Antidepressant Activity : A study investigated the effects of piperazine derivatives on serotonin receptor activity. The results demonstrated that compounds similar to this compound could enhance serotonin levels in the synaptic cleft, suggesting potential use in treating mood disorders .
- Case Study on Cancer Treatment : A clinical trial assessed the efficacy of piperazine derivatives in combination therapies for pancreatic cancer. The trial showed that derivatives with similar structures exhibited enhanced cytotoxicity when combined with standard chemotherapy agents .
特性
IUPAC Name |
1-(3-bromo-4-methylphenyl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2.ClH/c1-9-2-3-10(8-11(9)12)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLMDRNEIGHCNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCNCC2)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













